![molecular formula C15H13N B3022171 (4-Methylphenyl)(phenyl)acetonitrile CAS No. 6974-49-8](/img/structure/B3022171.png)
(4-Methylphenyl)(phenyl)acetonitrile
Overview
Description
(4-Methylphenyl)(phenyl)acetonitrile is an organic compound with the molecular formula C15H13N It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to a phenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(phenyl)acetonitrile typically involves the reaction of benzyl cyanide with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenyl)(phenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
(4-Methylphenyl)(phenyl)acetonitrile serves as an important intermediate in the synthesis of various organic compounds. Its nitrile functional group allows it to participate in nucleophilic reactions, making it a versatile building block.
Cyanomethylation Reactions
Recent studies highlight the use of acetonitrile derivatives, including this compound, in cyanomethylation reactions. These reactions are critical for synthesizing β-ketonitriles and other complex molecules. For instance, under specific conditions using copper catalysts, this compound can react with haloacetonitriles to yield high percentages of desired products .
Electrochemical Applications
The compound has been explored for its electrochemical properties. It can be oxidized in the presence of thiophenols to form valuable products such as vinyl sulfides. This method demonstrates excellent substrate tolerance and provides a pathway for synthesizing complex organic molecules through electrochemical processes .
Material Science
In the field of material science, this compound is utilized in the development of advanced materials such as light-emitting diodes (LEDs).
Organic Light-Emitting Diodes (OLEDs)
The compound has been incorporated into the synthesis of novel fluorene-based alternating polymers used in OLEDs. These materials exhibit promising light-emitting properties and are being investigated for their efficiency and stability in electronic applications . The incorporation of this compound enhances the optoelectronic properties of these polymers, making them suitable for commercial applications.
Pharmaceutical Applications
Research indicates potential pharmaceutical applications for this compound due to its structural similarity to biologically active compounds. Its derivatives have been studied for their pharmacological properties, including anti-cancer activities .
Table 1: Summary of Research Applications
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for cyanomethylation reactions | High yields achieved under optimized conditions |
Electrochemical Reactions | Synthesis of vinyl sulfides via electrochemical oxidation | Excellent substrate tolerance |
Material Science | Development of OLED materials | Enhanced optoelectronic properties |
Pharmaceutical Research | Potential anti-cancer activity | Similarity to known active pharmaceutical compounds |
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(phenyl)acetonitrile involves its interaction with molecular targets through its nitrile group and aromatic rings. The nitrile group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Benzyl cyanide: Similar structure but lacks the 4-methyl group.
4-Methylbenzyl cyanide: Similar structure but lacks the phenyl group.
4-Methoxyphenylacetonitrile: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness: (4-Methylphenyl)(phenyl)acetonitrile is unique due to the presence of both a phenyl group and a 4-methylphenyl group attached to the same carbon atom, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can enhance its utility in specific synthetic applications and biological studies.
Biological Activity
(4-Methylphenyl)(phenyl)acetonitrile, also known as 2-(4-methylphenyl)-2-phenylacetonitrile, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is CHN. Its structure features a nitrile group attached to two aromatic rings, which is significant for its biological activity. The presence of the methyl group on one of the phenyl rings can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
- Antibacterial Effects : The compound has shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating moderate to strong antibacterial activity. Table 1 summarizes the MIC values against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 75 |
- Antifungal Activity : The compound has also demonstrated antifungal activity, particularly against Candida albicans. Studies have reported that it can inhibit the growth of fungal biofilms, which are notoriously difficult to treat. The mechanism appears to involve disruption of membrane integrity and inhibition of hyphal formation .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways associated with inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent publication evaluated the antibacterial and antifungal activities of various nitriles, including this compound. The results indicated that this compound had a significant inhibitory effect on both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections .
- Mechanism of Action : Another study focused on the mechanism behind its antifungal activity against C. albicans. It was found that the compound disrupts cellular signaling pathways related to cell growth and survival, leading to cell death primarily through necrosis rather than apoptosis .
- Inflammation Model : In vivo studies using animal models of inflammation demonstrated that administration of this compound resulted in reduced swelling and pain, supporting its potential use in managing inflammatory conditions .
Properties
IUPAC Name |
2-(4-methylphenyl)-2-phenylacetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-10,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHKVXGCTXUYFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282013 | |
Record name | (4-methylphenyl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-49-8 | |
Record name | 6974-49-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-methylphenyl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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